molecular formula C17H14N4O4 B13852743 (3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine

(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine

Cat. No.: B13852743
M. Wt: 338.32 g/mol
InChI Key: VUMWEMYNYUFCLV-UHFFFAOYSA-N
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Description

(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine is a complex organic compound with a unique structure that combines a methoxyphenyl group and a nitrophenoxy-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxyaniline with 4-nitrophenol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 4-chloropyrimidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are typical methods.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyrimidinyl group may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-phenyl)-[6-(4-amino-phenoxy)-pyrimidin-4-yl]-amine: Similar structure but with an amino group instead of a nitro group.

    (3-Methoxy-phenyl)-[6-(4-chloro-phenoxy)-pyrimidin-4-yl]-amine: Similar structure but with a chloro group instead of a nitro group.

    (3-Methoxy-phenyl)-[6-(4-methyl-phenoxy)-pyrimidin-4-yl]-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in (3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine imparts unique chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly interesting for studies on redox reactions and cytotoxicity. Additionally, the combination of methoxy, nitrophenoxy, and pyrimidinyl groups provides a versatile scaffold for the design of new molecules with potential therapeutic applications.

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-6-(4-nitrophenoxy)pyrimidin-4-amine

InChI

InChI=1S/C17H14N4O4/c1-24-15-4-2-3-12(9-15)20-16-10-17(19-11-18-16)25-14-7-5-13(6-8-14)21(22)23/h2-11H,1H3,(H,18,19,20)

InChI Key

VUMWEMYNYUFCLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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